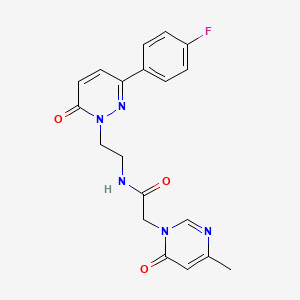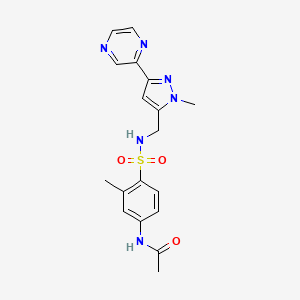
N-(3-methyl-4-(N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an amide, a sulfonamide, and a pyrazole ring. These groups are common in many pharmaceutical compounds due to their reactivity and ability to form hydrogen bonds, which can be important for biological activity .
Molecular Structure Analysis
The presence of multiple functional groups and a heterocyclic ring would likely result in a complex three-dimensional structure. The exact structure would depend on the conformation and orientation of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide and sulfonamide groups could act as nucleophiles or bases in various reactions. The pyrazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonamide would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to create novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, suggesting potential applications in oxidative stress-related conditions. The study also delves into the solid-state structure of these complexes, offering insights into their chemical behavior and interaction with metals (Chkirate et al., 2019).
Antimicrobial Agents
Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties. These compounds, including pyrazole derivatives, were evaluated for their antibacterial and antifungal activities, showcasing their potential as novel antimicrobial agents (Darwish et al., 2014).
Pharmacological Evaluation
Research on 1,3,4-oxadiazole and pyrazole novel derivatives explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies highlight the therapeutic potential of such compounds in treating various conditions, including inflammation and cancer (Faheem, 2018).
Antitumor Activity
A particular study identified novel antitumor acetamide derivatives containing a biologically active pyrazole moiety, with some compounds outperforming reference drugs in effectiveness. This underscores the potential of pyrazole-acetamide derivatives in developing new antitumor medications (Alqasoumi et al., 2009).
Electronic Structure and Molecular Docking
An exhaustive computational study on a pharmaceutically critical molecule related to the compound investigated its electronic structure, molecular docking, and anti-amoebic potential. Such studies are crucial for understanding the molecular basis of drug action and for the design of new therapeutic agents (Shukla & Yadava, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-methyl-4-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S/c1-12-8-14(22-13(2)25)4-5-18(12)28(26,27)21-10-15-9-16(23-24(15)3)17-11-19-6-7-20-17/h4-9,11,21H,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAPFYAMTKRGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC(=NN2C)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


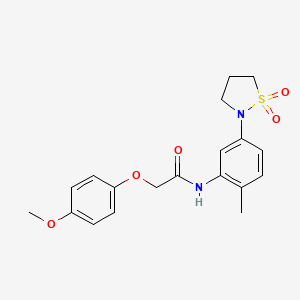
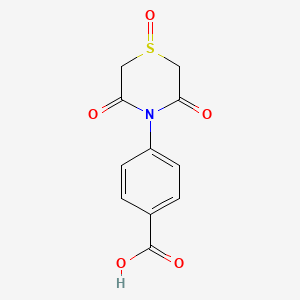
![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)
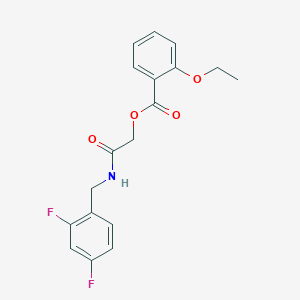
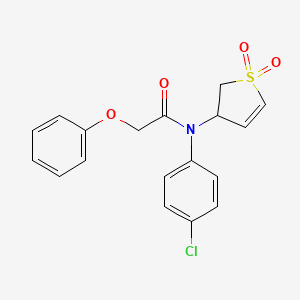
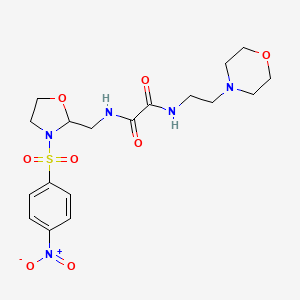
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)
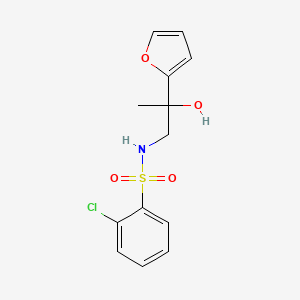
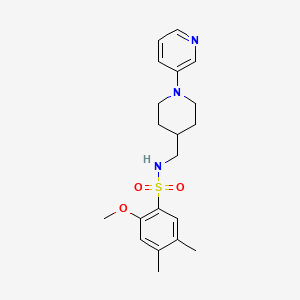
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)
